molecular formula C21H22N2O2 B5635652 1,1'-(1,5-dioxo-1,5-pentanediyl)diindoline

1,1'-(1,5-dioxo-1,5-pentanediyl)diindoline

Cat. No.: B5635652
M. Wt: 334.4 g/mol
InChI Key: RAEWNGATKVTQCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1’-(1,5-dioxo-1,5-pentanediyl)diindoline is a chemical compound with the molecular formula C21H22N2O2 and a molecular weight of 334.41 g/mol . This compound is characterized by the presence of two indoline units connected by a pentanediyl bridge with two keto groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,5-dioxo-1,5-pentanediyl)diindoline typically involves the reaction of indoline with a suitable diketone precursor under controlled conditions. One common method involves the use of 1,5-pentanedione as the diketone precursor. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 1,1’-(1,5-dioxo-1,5-pentanediyl)diindoline may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,5-dioxo-1,5-pentanediyl)diindoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1’-(1,5-dioxo-1,5-pentanediyl)diindoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1’-(1,5-dioxo-1,5-pentanediyl)diindoline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(1,4-dioxo-1,4-butanediyl)diindoline
  • 1,1’-(1,6-dioxo-1,6-hexanediyl)diindoline
  • 1,1’-(1,3-dioxo-1,3-propanediyl)diindoline

Uniqueness

1,1’-(1,5-dioxo-1,5-pentanediyl)diindoline is unique due to its specific pentanediyl bridge with two keto groups, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a variety of chemical reactions and exhibit unique biological activities compared to its analogs .

Properties

IUPAC Name

1,5-bis(2,3-dihydroindol-1-yl)pentane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c24-20(22-14-12-16-6-1-3-8-18(16)22)10-5-11-21(25)23-15-13-17-7-2-4-9-19(17)23/h1-4,6-9H,5,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAEWNGATKVTQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CCCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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